molecular formula C29H46O2 B1631477 6-Hydroxystigmasta-4,22-dien-3-one

6-Hydroxystigmasta-4,22-dien-3-one

Cat. No. B1631477
M. Wt: 426.7 g/mol
InChI Key: FFKIQLXJMQUBQZ-IRLJAPRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxystigmasta-4,22-dien-3-one is a natural product found in Ficus conraui, Rhinacanthus nasutus, and other organisms with data available.

Scientific Research Applications

Natural Compound Isolation and Chemical Analysis

  • Compound Identification : 6-Hydroxystigmasta-4,22-dien-3-one has been identified as a natural compound isolated from various plants such as Uvaria hamiltonii, Hernandia nymphaeifolia, and Hedyotis diffusa. These studies involve the use of advanced techniques like high-resolution 2D-NMR for structural elucidation (Asha et al., 2004), (Chen et al., 2000), (Huang et al., 2009).

Biological Activities and Potential Therapeutic Effects

  • Antibacterial and Cytotoxic Properties : Extracts containing 6-Hydroxystigmasta-4,22-dien-3-one from Uvaria hamiltonii stem bark exhibited mild to moderate in vitro antibacterial activity and cytotoxicity, indicating potential for therapeutic applications (Asha et al., 2003).
  • Antioxidant Activity : This compound was identified in studies focusing on radical scavenging and antioxidant activities, such as in the research on triterpene steroids from the stem of Polygonum pulchrum, suggesting its role in combating oxidative stress (Sahidin et al., 2014).
  • Alpha-Glucosidase Inhibitory Effect : In a study on marine macro green alga Codium dwarkense, 6-Hydroxystigmasta-4,22-dien-3-one was part of the compound mix that exhibited significant inhibition of alpha-glucosidase, an enzyme relevant in diabetes management (Ali et al., 2015).

Chemical Synthesis and Modification

  • Synthesis and Characterisation : Research also focuses on the synthesis and characterisation of derivatives of 6-Hydroxystigmasta-4,22-dien-3-one for various applications, including antimicrobial evaluation. Studies demonstrate the transformation of related compounds and the assessment of their biological activities (Bacho et al., 2021).

Antiviral Properties

  • Antiviral Effects on Herpes Simplex Virus : Certain derivatives of 6-Hydroxystigmasta-4,22-dien-3-one have shown to inhibit herpes simplex virus type 1 (HSV-1) replication in nervous cell lines, indicating its potential utility in antiviral therapies (Petrera et al., 2014).

properties

Product Name

6-Hydroxystigmasta-4,22-dien-3-one

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

(6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-20,22-25,27,31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,27-,28-,29-/m1/s1

InChI Key

FFKIQLXJMQUBQZ-IRLJAPRMSA-N

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)C(C)C

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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